molecular formula C2H4O B032305 Acetaldehyde-13C CAS No. 2188-31-0

Acetaldehyde-13C

Cat. No.: B032305
CAS No.: 2188-31-0
M. Wt: 45.045 g/mol
InChI Key: IKHGUXGNUITLKF-VQEHIDDOSA-N
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Description

Acetaldehyde-13C: is a labeled form of acetaldehyde where the carbon-13 isotope is incorporated into the molecular structure. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies using techniques such as nuclear magnetic resonance spectroscopy.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Acetaldehyde-13C can be synthesized through the reaction of sodium acetate-13C with an oxidant to generate acetic acid-13C, which is then decarboxylated to produce this compound . Another method involves the use of elemental carbon-13 to produce calcium carbide, which is then used to generate acetylene. This acetylene can be further processed to obtain this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled starting materials and specialized reaction conditions to ensure the incorporation of the carbon-13 isotope. The process is carefully controlled to maintain high isotopic purity and yield.

Chemical Reactions Analysis

Types of Reactions: Acetaldehyde-13C undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Base catalysts such as sodium hydroxide or acid catalysts like sulfuric acid.

Major Products:

    Oxidation: Acetic acid-13C.

    Reduction: Ethanol-13C.

    Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: Acetaldehyde-13C is unique due to its specific labeling at the carbon-13 position, which allows for detailed studies of its chemical and biological behavior. Its relatively simple structure and widespread occurrence in nature make it a valuable compound for research across multiple disciplines.

Properties

IUPAC Name

acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-VQEHIDDOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

45.045 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetaldehyde-13C
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Reactant of Route 6
Acetaldehyde-13C

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